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Compound of Interest

Compound Name: FV 100-d7

Cat. No.: B15600426

Technical Support Center: FV 100

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with FV 100.
The following information addresses common issues related to the impact of food on the
absorption and metabolism of FV 100.

Frequently Asked Questions (FAQSs)

Q1: What is the anticipated effect of food on the bioavailability of FV 100?

Al: The effect of food on the bioavailability of a drug can be complex and depends on the
drug's physicochemical properties and the composition of the meal.[1][2] For FV 100, a
Biopharmaceutics Classification System (BCS) Class Il compound (low solubility, high
permeability), administration with a high-fat meal is expected to increase its absorption and
systemic exposure. This is primarily due to increased solubilization from bile salt secretion and
delayed gastric emptying, which allows more time for the drug to dissolve in the gastrointestinal
tract.[1][3]

Q2: When should a food-effect bioavailability study for FV 100 be conducted during drug
development?

A2: The FDA recommends conducting food-effect bioavailability studies for all new chemical
entities (NCESs) during the Investigational New Drug (IND) period.[4][5] It is advisable to
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perform these studies early in the development process to guide formulation selection and to
provide necessary information for designing pivotal clinical safety and efficacy studies.[4][5][6]

Q3: What are the key pharmacokinetic parameters to assess in a food-effect study for FV 100?

A3: The primary pharmacokinetic (PK) parameters to evaluate the effect of food on FV 100
absorption are:

e AUC (Area Under the Curve): Represents the total drug exposure over time.
e Cmax (Maximum Plasma Concentration): The peak plasma concentration of the drug.
e Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.[7][8]

An absence of a food effect is generally concluded if the 90% confidence interval (ClI) for the
ratio of population geometric means between the fed and fasted states falls within the
equivalence limits of 80-125% for both AUC and Cmax.[4][7]

Q4: What type of meal should be used in a food-effect study for FV 100?

A4: To investigate the maximum potential food effect, a high-fat, high-calorie meal is
recommended.[4][6] The FDA guidance suggests a meal of approximately 800 to 1000 calories,
with about 50% of the calories derived from fat.[6][9] A low-fat meal may also be considered if
there are concerns about tolerability or if the high-fat meal shows a significant effect that needs
further characterization.[6][9]

Troubleshooting Guide
Issue 1: High variability in pharmacokinetic data in the fed state.

o Possible Cause: Inconsistent food intake among study participants. The composition and
volume of the meal can significantly impact Gl physiology and drug absorption.[4]

e Troubleshooting Steps:

o Ensure strict adherence to the standardized meal plan for all subjects in the fed cohort.
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o Record the start and end times of the meal for each participant to ensure consistent timing
of drug administration.

o Verify that the composition of the test meal (protein, fat, and carbohydrate content) is
consistent across all study sites.

Issue 2: Unexpected decrease in FV 100 absorption with food.

¢ Possible Cause: While uncommon for BCS Class Il drugs, a decrease in absorption could be
due to specific food components forming an insoluble complex with FV 100 or food-induced
changes in gastrointestinal pH affecting its stability.[10]

e Troubleshooting Steps:

o Analyze the composition of the test meal for components known to interact with similar
chemical entities.

o Conduct in vitro dissolution studies of FV 100 in the presence of homogenized test meal to
investigate potential complexation.

o Evaluate the pH-solubility profile of FV 100 to assess its stability in the altered gastric pH
environment caused by food.

Issue 3: Significant delay in Tmax without a corresponding change in AUC.

o Possible Cause: Food, particularly high-fat meals, can delay gastric emptying, leading to a
slower rate of drug absorption without affecting the overall extent of absorption.[1][4]

e Troubleshooting Steps:

o This is often a physiological effect of the food itself and may not indicate a problem with
the formulation.

o Assess the clinical relevance of the delayed Tmax. For a drug intended for chronic use, a
delayed onset of action may not be clinically significant.

o Consider the therapeutic window of FV 100 to determine if the lower Cmax associated
with the delayed Tmax impacts efficacy.
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Quantitative Data Summary

The following tables summarize hypothetical data from a food-effect bioavailability study of FV

100 in healthy volunteers.

Table 1: Pharmacokinetic Parameters of FV 100 under Fasted and Fed Conditions

Fasted State (N=24) Mean Fed State (High-Fat Meal)
Parameter

*SD (N=24) Mean = SD
AUCO-t (ng-h/mL) 4500 + 1200 8100 + 1800
AUCO-inf (ng-h/mL) 4650 + 1250 8300 + 1900
Cmax (ng/mL) 850 + 250 1200 + 300
Tmax (h) 25+0.8 45+1.2

Table 2: Statistical Analysis of Food Effect on FV 100 Bioavailability

Geometric Mean 90% Confidence .
Parameter ] Conclusion
Ratio (Fed/Fasted) Interval

AUCO-inf 1.78 1.62-1.96 Significant Food Effect

Cmax 141 1.28 -1.55 Significant Food Effect

Experimental Protocols

Protocol: Single-Dose, Two-Way Crossover Food-Effect Bioavailability Study for FV 100

1. Study Design: A randomized, open-label, single-dose, two-sequence, two-period crossover

study in healthy adult volunteers.[7]

2. Study Population: A minimum of 12 healthy male and female subjects, aged 18-55 years,
with a body mass index (BMI) between 18.5 and 30.0 kg/m 2.

3. Treatment Arms:
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o Treatment A (Fasted): A single oral dose of FV 100 (100 mg) administered with 240 mL of
water after an overnight fast of at least 10 hours.[11]

o Treatment B (Fed): A single oral dose of FV 100 (100 mg) administered with 240 mL of water
30 minutes after the start of a standardized high-fat, high-calorie breakfast.[7]

4. Washout Period: A washout period of at least 7 times the half-life of FV 100 will separate the
two treatment periods.

5. Pharmacokinetic Sampling: Serial blood samples will be collected at pre-dose (0 h) and at
05,1,15,2,3,4,6, 8,12, 24, 48, and 72 hours post-dose in each period.

6. Bioanalytical Method: Plasma concentrations of FV 100 will be determined using a validated
LC-MS/MS method.

7. Statistical Analysis: Pharmacokinetic parameters (AUC and Cmax) will be log-transformed
and analyzed using a mixed-effects model. The geometric mean ratios and 90% confidence
intervals for the fed versus fasted states will be calculated.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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